Home > Products > Screening Compounds P65856 > CCT251545 analogue, Compound 51
CCT251545 analogue, Compound 51 -

CCT251545 analogue, Compound 51

Catalog Number: EVT-1534071
CAS Number:
Molecular Formula: C23H22N6O2
Molecular Weight: 414.46
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

CCT251545 analogue, Compound 51, is a highly selective and potent inhibitor of cyclin-dependent kinases 8 and 19 (CDK8 and CDK19). With IC50 values of 5.1 nM for CDK8 and 5.6 nM for CDK19, Compound 51 is instrumental in the study of various transcription pathways regulated by these kinases, which are implicated in oncogenesis, particularly in colorectal and gastric cancers. This compound is recognized for its ability to inhibit phospho-STAT1SER727, a biomarker associated with CDK8 inhibition, making it a valuable tool in cancer research .

Source: CCT251545 analogue was developed through structure-based optimization techniques aimed at creating selective inhibitors for CDK8/19. It has been characterized in multiple studies that highlight its potential as a chemical probe for exploring the roles of these kinases in human diseases .

Classification: CCT251545 analogue falls under the category of small-molecule inhibitors specifically targeting protein kinases, with a focus on the mediator complex-associated kinases CDK8 and CDK19. These kinases play crucial roles in regulating gene expression and are considered oncogenes in certain types of cancer .

Synthesis Analysis

The synthesis of CCT251545 analogue involves several key steps:

  1. Starting Materials: The synthesis typically begins with bromo-substituted pyridines, which undergo nucleophilic aromatic substitution (SNAr) at the 4-position.
  2. Intermediate Formation: This is followed by Suzuki cross-coupling reactions to form the desired substituted pyridine derivatives.
  3. Final Compound Formation: The final compound is purified and characterized using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its structure.

The general synthetic route involves the preparation of intermediates through selective substitutions followed by coupling reactions to yield the final product .

Molecular Structure Analysis

CCT251545 analogue features a complex molecular structure characterized by:

  • Core Structure: A pyridine ring that is trisubstituted at positions 3, 4, and 5.
  • Functional Groups: The presence of various substituents that enhance its selectivity for CDK8/19.
  • Binding Mode: X-ray crystallography has revealed that Compound 51 binds to the ATP-binding site of CDK8 through a Type I binding mode, involving critical interactions with the kinase hinge region .

Data:

  • Molecular formula: C₁₈H₁₈ClN₅O
  • Molecular weight: Approximately 357.82 g/mol
Chemical Reactions Analysis

CCT251545 analogue primarily participates in reactions related to its inhibition of CDK8/19 activity:

  1. Inhibition Mechanism: The compound inhibits phosphorylation events mediated by CDK8/19, affecting downstream signaling pathways such as WNT signaling.
  2. Cell-Based Activity: In vitro studies demonstrate that Compound 51 alters gene expression regulated by the WNT pathway, showcasing its role as an effective chemical probe in cellular systems .

Technical Details:

  • Experimental assays have shown that Compound 51 can effectively reduce levels of phospho-STAT1SER727 in cancer cell lines, indicating its functional efficacy as an inhibitor .
Mechanism of Action

The mechanism of action for CCT251545 analogue involves:

  • Targeting Kinases: It selectively inhibits CDK8 and CDK19, which are part of the Mediator complex involved in transcription regulation.
  • Impact on Signaling Pathways: By inhibiting these kinases, Compound 51 disrupts various signaling pathways linked to cell proliferation and survival, particularly in cancer cells.

Data:

  • In vivo studies have shown that at a dosage of 5 mg/kg administered orally twice daily, Compound 51 effectively reduces phospho-STAT1 levels over time in mouse models bearing human colorectal carcinoma xenografts .
Physical and Chemical Properties Analysis

The physical and chemical properties of CCT251545 analogue include:

  • Solubility: Soluble in dimethyl sulfoxide (DMSO), with practical considerations for achieving higher concentrations during preparation.
  • Stability: Stock solutions can be stored at temperatures below -20 °C for extended periods without significant degradation.

Relevant Data:

  • Log P (partition coefficient): Indicates lipophilicity which aids in oral bioavailability.
  • Pharmacokinetic profile suggests moderate clearance rates and variable bioavailability across species tested (mice, rats) with predictions for human pharmacokinetics showing favorable absorption characteristics .
Applications

CCT251545 analogue has significant scientific applications:

  1. Cancer Research: It serves as a tool for investigating the roles of CDK8/19 in cancer biology, particularly their involvement in colorectal and gastric cancers.
  2. Drug Discovery: The compound's selectivity makes it an ideal candidate for developing new therapeutic agents targeting transcriptional regulation pathways associated with various malignancies.
  3. Biological Studies: It enables researchers to explore the mechanistic underpinnings of diseases linked to aberrant kinase activity and offers insights into potential treatment strategies involving kinase inhibition .

Properties

Product Name

CCT251545 analogue, Compound 51

Molecular Formula

C23H22N6O2

Molecular Weight

414.46

Synonyms

(5-amino-8-(4-(1-methyl-1H-pyrazol-4-yl)phenyl)-1,6-naphthyridin-2-yl)(3-methoxyazetidin-1-yl)methanone

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.